4-[(E)-({2-[4-(benzyloxy)phenoxy]propanoyl}hydrazono)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-({2-[4-(benzyloxy)phenoxy]propanoyl}hydrazono)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C32H28Cl2N2O6 and a molecular weight of 607.496 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[4-(benzyloxy)phenoxy]propanoyl}hydrazono)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the benzyloxyphenoxy intermediate: This involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base to form 4-(benzyloxy)phenol.
Preparation of the propanoyl hydrazone: The 4-(benzyloxy)phenol is then reacted with propanoyl chloride to form the propanoyl derivative, which is subsequently treated with hydrazine to form the hydrazone.
Final coupling reaction: The hydrazone intermediate is then coupled with 2-ethoxyphenyl 2,4-dichlorobenzoate under specific conditions to form the final product.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[4-(benzyloxy)phenoxy]propanoyl}hydrazono)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and dichlorobenzoate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[(E)-({2-[4-(benzyloxy)phenoxy]propanoyl}hydrazono)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[4-(benzyloxy)phenoxy]propanoyl}hydrazono)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-({2-[4-(benzyloxy)phenoxy]propanoyl}hydrazono)methyl]-2-methoxyphenyl 2,4-dichlorobenzoate: Similar structure with a methoxy group instead of an ethoxy group.
4-[(E)-({2-[4-(benzyloxy)phenoxy]propanoyl}hydrazono)methyl]-2-ethoxyphenyl 4-propoxybenzoate: Similar structure with a propoxybenzoate moiety.
Uniqueness
The uniqueness of 4-[(E)-({2-[4-(benzyloxy)phenoxy]propanoyl}hydrazono)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
477731-84-3 |
---|---|
Molecular Formula |
C32H28Cl2N2O6 |
Molecular Weight |
607.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C32H28Cl2N2O6/c1-3-39-30-17-23(9-16-29(30)42-32(38)27-15-10-24(33)18-28(27)34)19-35-36-31(37)21(2)41-26-13-11-25(12-14-26)40-20-22-7-5-4-6-8-22/h4-19,21H,3,20H2,1-2H3,(H,36,37)/b35-19+ |
InChI Key |
SCSQDPXXENOAEK-XZYGTATASA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)OC2=CC=C(C=C2)OCC3=CC=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)OC2=CC=C(C=C2)OCC3=CC=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.